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Compound of Interest

Compound Name: 4-Benzyloxybenzonitrile

Cat. No.: B1332359 Get Quote

Disclaimer: As of late 2025, a complete, publicly available crystal structure determination for 4-
Benzyloxybenzonitrile (C₁₄H₁₁NO) has not been deposited in major crystallographic

databases. This guide provides a comprehensive overview of the topic by presenting a detailed

analysis of a closely related structural analogue, 4-Benzyloxy-3-methoxybenzonitrile, and

outlines the established experimental protocols for the synthesis and crystallographic analysis

of such compounds.

Introduction to 4-Benzyloxybenzonitrile
4-Benzyloxybenzonitrile is an aromatic organic compound featuring a benzonitrile group

substituted with a benzyloxy moiety at the para-position. Its chemical structure combines the

rigid, polar nitrile group with the bulkier, more flexible benzyloxy group, making it a molecule of

interest in materials science, particularly in the synthesis of liquid crystals and functional

materials. Understanding its solid-state arrangement through single-crystal X-ray diffraction is

crucial for predicting its physical properties and designing new applications.

Table 1: Chemical Identity of 4-Benzyloxybenzonitrile
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Identifier Value

Chemical Name 4-(Benzyloxy)benzonitrile

CAS Number 52805-36-4[1]

Molecular Formula C₁₄H₁₁NO[1]

Molecular Weight 209.25 g/mol [2]

Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N[1]

InChI Key UDAOJHAASAWVIQ-UHFFFAOYSA-N[2]

Crystal Structure Analysis: A Case Study of 4-
Benzyloxy-3-methoxybenzonitrile
In the absence of data for the title compound, we present the crystallographic information for 4-

Benzyloxy-3-methoxybenzonitrile (C₁₅H₁₃NO₂), a closely related analogue. This compound's

structure provides significant insight into the likely packing motifs and intermolecular

interactions that 4-Benzyloxybenzonitrile might adopt. The key structural difference is the

presence of a methoxy group adjacent to the benzyloxy substituent.

The crystal structure reveals that the two aromatic rings (the benzonitrile and the benzyl group)

are oriented at a significant dihedral angle of 81.65 (3)°.[3][4] In the crystal, molecules are

linked into chains along the b-axis by weak intermolecular C—H···N hydrogen bonds, which are

crucial for the stabilization of the crystal lattice.[3][4]

Quantitative Crystallographic Data
The following tables summarize the key data from the single-crystal X-ray diffraction study of 4-

Benzyloxy-3-methoxybenzonitrile, performed at a temperature of 173 K.[3][4]

Table 2: Crystal Data and Structure Refinement for 4-Benzyloxy-3-methoxybenzonitrile
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Parameter Value

Empirical Formula C₁₅H₁₃NO₂

Formula Weight 239.26 g/mol

Crystal System Monoclinic[3][4]

Space Group P2₁/c[4]

a (Å) 14.9434 (12)[3][4]

b (Å) 9.5469 (8)[3][4]

c (Å) 8.8522 (7)[3][4]

β (°) 102.663 (2)[3][4]

Volume (Å³) 1232.16 (17)[3][4]

Z 4[3][4]

Calculated Density (Mg m⁻³) 1.290[4]

Radiation Type Mo Kα (λ = 0.71073 Å)[4]

Absorption Coeff. (μ) (mm⁻¹) 0.09[3][4]

F(000) 504[4]

Crystal Size (mm) 0.32 × 0.25 × 0.23[3]

Final R indices [I > 2σ(I)] R₁ = 0.038, wR₂ = 0.114[4]

Goodness-of-fit (S) on F² 1.02[4]

Table 3: Data Collection and Refinement Details
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Parameter Value

Diffractometer Bruker SMART CCD area-detector[3]

Data Collection Method ω and φ scans[4]

Reflections Collected 7286[3]

Independent Reflections 2983[3]

Reflections [I > 2σ(I)] 2499[3][4]

R_int 0.018[3]

Refinement Method Full-matrix least-squares on F²[4]

Data / Parameters 2983 / 163[3]

H-atom Treatment H-atom parameters constrained[3]

Max., Min. Δρ (e Å⁻³) 0.23, -0.17[4]

Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and structural

characterization applicable to 4-Benzyloxybenzonitrile and its analogues.

Synthesis of 4-Benzyloxybenzonitrile
The most common and efficient route for synthesizing 4-Benzyloxybenzonitrile is the

Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl

halide.

Materials:

4-Cyanophenol (4-hydroxybenzonitrile)

Benzyl bromide

Potassium carbonate (K₂CO₃), anhydrous

Acetone or N,N-Dimethylformamide (DMF), anhydrous
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Deionized water

Dichloromethane (CH₂Cl₂) or Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-

cyanophenol (1.0 eq) in anhydrous acetone.

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The K₂CO₃ acts as a base

to deprotonate the phenol.

Add benzyl bromide (1.1 eq) to the suspension.

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using

Thin-Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove the

inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude 4-Benzyloxybenzonitrile.

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) to obtain a white crystalline solid.
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Proposed synthetic workflow for 4-Benzyloxybenzonitrile.

Single-Crystal Growth Protocol
Growing high-quality single crystals is essential for X-ray diffraction analysis. Slow evaporation

is a common and effective technique.

Procedure:

Select a suitable solvent or solvent mixture in which the purified compound has moderate

solubility (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes).

Dissolve the purified 4-Benzyloxybenzonitrile in a minimum amount of the chosen solvent

with gentle heating to ensure complete dissolution.

Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any dust

or particulate matter.

Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow

evaporation of the solvent.

Place the vial in a vibration-free location at a constant, cool temperature.

Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes

supersaturated, single crystals should form.

Single-Crystal X-ray Diffraction Protocol
The following is a generalized workflow for determining the crystal structure of a small molecule

like 4-Benzyloxybenzonitrile.
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Procedure:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART CCD area-

detector) and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.[3] X-

rays of a specific wavelength (e.g., Mo Kα) are directed at the crystal.[3][4] As the crystal is

rotated, a series of diffraction patterns are collected on the detector.

Data Reduction: The collected raw data are processed. This includes cell refinement, data

integration to determine the intensities of the reflections, and applying corrections for factors

like absorption.[3]

Structure Solution: The processed data are used to solve the phase problem and generate

an initial model of the electron density map, revealing the positions of the atoms in the

asymmetric unit. This is typically achieved using direct methods (e.g., with software like

SHELXS).[3]

Structure Refinement: The initial atomic model is refined against the experimental data using

full-matrix least-squares methods (e.g., with software like SHELXL).[3] This process

optimizes the atomic positions, and thermal parameters to achieve the best possible fit

between the calculated and observed diffraction patterns. Hydrogen atoms are typically

placed in geometrically calculated positions.[3]

Validation and Analysis: The final refined structure is validated using crystallographic

software to check for geometric consistency and other quality metrics. The final data,

including atomic coordinates and bond lengths/angles, are prepared for publication, often in

the form of a Crystallographic Information File (CIF).
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General workflow for single-crystal X-ray crystallography.

Biological Activity and Signaling Pathways
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Currently, there is no specific research available detailing the biological activity or associated

signaling pathways for 4-Benzyloxybenzonitrile. Research on structurally related benzonitrile

compounds has explored applications as versatile building blocks for bioactive molecules,

including herbicides and antiviral agents. For instance, other benzonitriles act by inhibiting

Photosystem II in plants. However, without direct experimental evidence, the biological role of

4-Benzyloxybenzonitrile remains an area for future investigation. Professionals in drug

development may consider this scaffold for library synthesis and screening against various

therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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